molecular formula C14H23N3O B7587235 (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone

Cat. No. B7587235
M. Wt: 249.35 g/mol
InChI Key: FTSHKVVILYLBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone, also known as U-47700, is a synthetic opioid agonist that was first synthesized in the 1970s. It has been used for both medicinal and recreational purposes, but due to its high potential for abuse and addiction, it has been classified as a Schedule I drug in the United States.

Mechanism of Action

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone binds to this receptor, it activates a signaling pathway that leads to the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This activation also leads to a decrease in pain perception and an increase in feelings of euphoria.
Biochemical and Physiological Effects:
The use of (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone can lead to a range of biochemical and physiological effects. These effects include analgesia, sedation, respiratory depression, and euphoria. (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone has a high potential for abuse and addiction, and can lead to overdose and death.

Advantages and Limitations for Lab Experiments

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone has been used in lab experiments to study the mechanisms of opioid addiction and withdrawal. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the effects of opioids on the brain. However, its potential for abuse and addiction makes it a dangerous substance to work with, and researchers must take precautions to ensure their safety.

Future Directions

There are several future directions for research involving (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone. One area of research is the development of new opioid agonists that have less potential for abuse and addiction. Another area of research is the development of new treatments for opioid addiction and withdrawal. Finally, researchers can continue to study the mechanisms of opioid addiction and withdrawal using (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone as a tool.

Synthesis Methods

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone can be synthesized through a multistep process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 2,4-dichlorobenzaldehyde with methylamine to form 2,4-dichlorophenyl-N-methylformamidine. This compound is then reacted with 1,5-dimethyl-2-pyrrolidinone to form (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone.

Scientific Research Applications

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone has been used in scientific research to study its effects on opioid receptors in the brain. Studies have shown that (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone has a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. Researchers have also used (1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone to study the mechanisms of opioid addiction and withdrawal.

properties

IUPAC Name

(1,5-dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11-6-7-13(16(11)3)14(18)17-8-4-5-12(10-17)9-15-2/h6-7,12,15H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSHKVVILYLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N2CCCC(C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone

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